molecular formula C18H19N3O3S2 B12140022 N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide

N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide

Cat. No.: B12140022
M. Wt: 389.5 g/mol
InChI Key: GTZHQKOSZBSLBM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide typically involves the reaction of 2-aminobenzothiazole with 3-(diethylsulfamoyl)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The diethylsulfamoyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • 3-(diethylsulfamoyl)benzamide
  • N-(1,3-benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide is unique due to the presence of both the benzothiazole ring and the diethylsulfamoyl group, which confer specific chemical properties and biological activities. This combination enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide

InChI

InChI=1S/C18H19N3O3S2/c1-3-21(4-2)26(23,24)14-9-7-8-13(12-14)17(22)20-18-19-15-10-5-6-11-16(15)25-18/h5-12H,3-4H2,1-2H3,(H,19,20,22)

InChI Key

GTZHQKOSZBSLBM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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